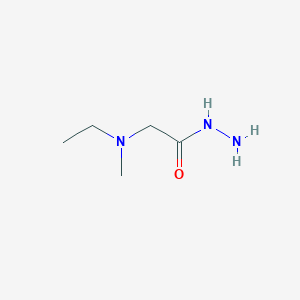
(S)-4,5-ISOPROPYLIDENE-2-PENTENYLBROMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-4,5-ISOPROPYLIDENE-2-PENTENYLBROMIDE is a chemical compound that has been widely used in scientific research for its unique properties. It is a member of the class of organic compounds known as halogenated hydrocarbons, which are widely used in organic synthesis and chemical reactions.
Mecanismo De Acción
The mechanism of action of (S)-4,5-ISOPROPYLIDENE-2-PENTENYLBROMIDE is based on its ability to act as an electrophilic brominating agent. It reacts with nucleophiles, such as alcohols, amines, and thiols, to form brominated derivatives. The reaction proceeds via the formation of a reactive bromonium ion intermediate, which is attacked by the nucleophile to yield the final product.
Efectos Bioquímicos Y Fisiológicos
(S)-4,5-ISOPROPYLIDENE-2-PENTENYLBROMIDE has no known biochemical or physiological effects. It is a synthetic reagent that is used exclusively in laboratory experiments and has no medical or therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(S)-4,5-ISOPROPYLIDENE-2-PENTENYLBROMIDE has several advantages for laboratory experiments. It is a stable and easy-to-handle reagent that can be stored for long periods without degradation. It is also a highly efficient and selective brominating agent that can be used in a wide range of organic synthesis reactions. However, the reagent has some limitations, including its high cost and limited availability, which may restrict its use in large-scale experiments.
Direcciones Futuras
(S)-4,5-ISOPROPYLIDENE-2-PENTENYLBROMIDE has several potential future directions in scientific research. One area of interest is the development of new synthetic methodologies using (S)-4,5-ISOPROPYLIDENE-2-PENTENYLBROMIDE as a key reagent. Another area of interest is the use of (S)-4,5-ISOPROPYLIDENE-2-PENTENYLBROMIDE in the synthesis of chiral compounds and natural products. Additionally, (S)-4,5-ISOPROPYLIDENE-2-PENTENYLBROMIDE may have potential applications in the development of new pharmaceuticals and biologically active compounds.
Métodos De Síntesis
(S)-4,5-ISOPROPYLIDENE-2-PENTENYLBROMIDE can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2-methyl-3-buten-2-ol with N-bromosuccinimide (NBS) in the presence of triphenylphosphine (TPP) as a catalyst. The reaction yields (S)-4,5-ISOPROPYLIDENE-2-PENTENYLBROMIDE as the major product with high yield and purity.
Aplicaciones Científicas De Investigación
(S)-4,5-ISOPROPYLIDENE-2-PENTENYLBROMIDE has been widely used in scientific research for its unique properties. It is a versatile reagent that can be used in a variety of organic synthesis reactions, including the synthesis of chiral compounds, natural products, and pharmaceuticals. It has also been used in the development of new synthetic methodologies and as a tool for studying the mechanism of organic reactions.
Propiedades
Número CAS |
198402-59-4 |
|---|---|
Nombre del producto |
(S)-4,5-ISOPROPYLIDENE-2-PENTENYLBROMIDE |
Fórmula molecular |
C8H13BrO2 |
Peso molecular |
221.09 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



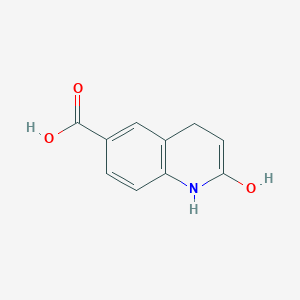
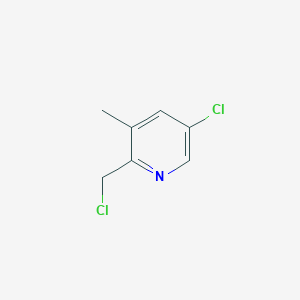
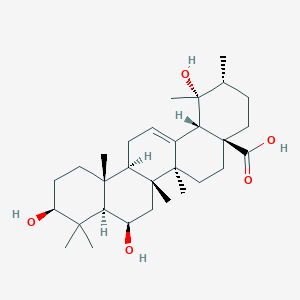
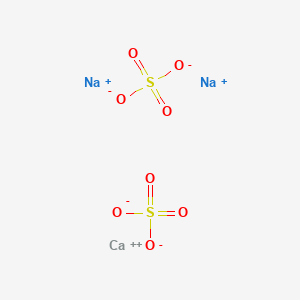

![(1R,5S)-Tert-butyl 7-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B1149162.png)
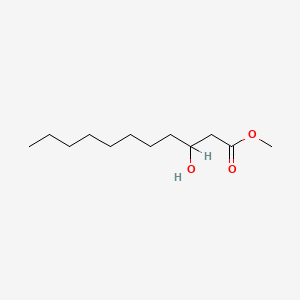
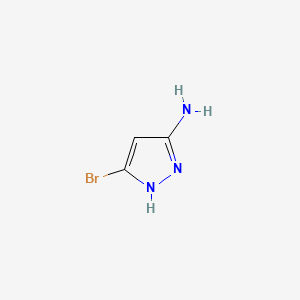
![6,7-Dihydro-5H-pyrrolo[2,1-c]-1,2,4-triazole-3-methanaminehydrochloride](/img/structure/B1149168.png)
![(3S,8R,9S,10R,13S,14S)-17-chloro-16-formyl-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate](/img/structure/B1149172.png)
